
1,2-Dichloro-3-ethyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-ethyl-4-fluorobenzene is an aromatic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-ethyl-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. Subsequent halogenation reactions can introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of benzene to form dichlorobenzene, followed by alkylation and fluorination steps under controlled conditions to ensure the correct substitution pattern.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-ethyl-4-fluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like chlorine and fluorine can make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
EAS Reactions: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).
NAS Reactions: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with new electrophilic groups.
NAS Reactions: Substituted benzene derivatives with new nucleophilic groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-ethyl-4-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating ethyl group and electron-withdrawing chlorine and fluorine atoms influence the reactivity and orientation of the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-fluorobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-3-methyl-4-fluorobenzene: Similar structure with a methyl group instead of an ethyl group.
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-4-fluorobenzene is unique due to the specific combination of substituents on the benzene ring
Propiedades
Fórmula molecular |
C8H7Cl2F |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
1,2-dichloro-3-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
Clave InChI |
QEKRUHFZXMUFRC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


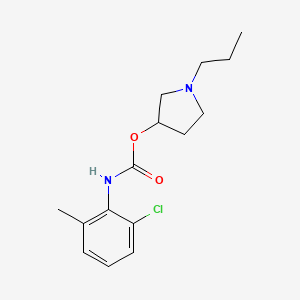
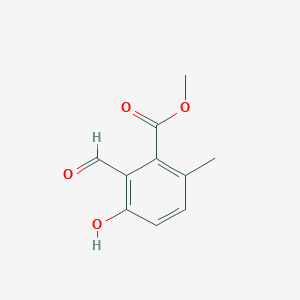
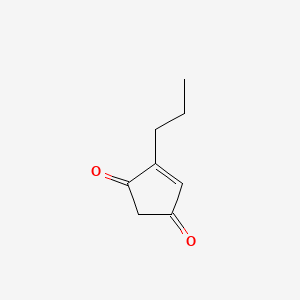
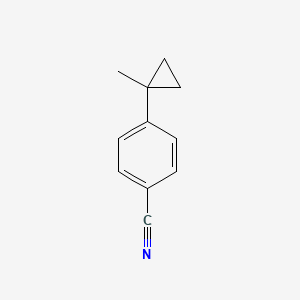

![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)

![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
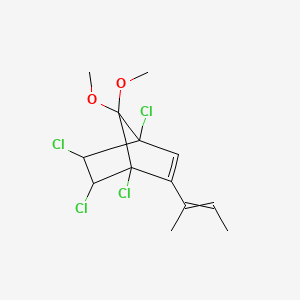
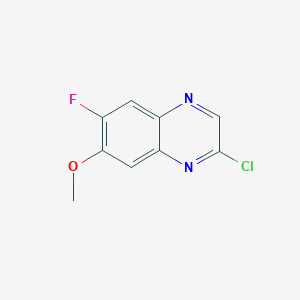
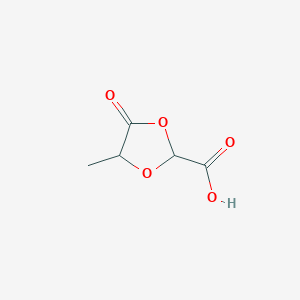
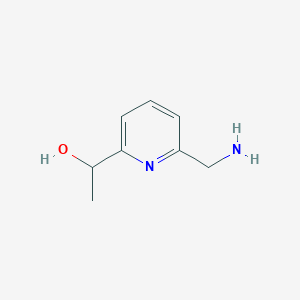

![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
